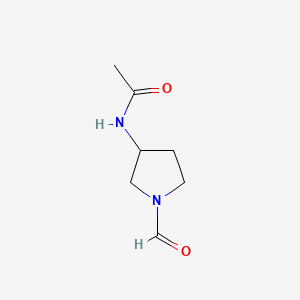

N-(1-formylpyrrolidin-3-yl)acetamide

Description

N-(1-Formylpyrrolidin-3-yl)acetamide is a pyrrolidine derivative featuring a formyl group at the 1-position of the pyrrolidine ring and an acetamide moiety at the 3-position. This structure combines the conformational rigidity of the pyrrolidine scaffold with the reactivity of both formyl and acetamide functional groups.

Properties

CAS No. |

185942-08-9 |

|---|---|

Molecular Formula |

C7H12N2O2 |

Molecular Weight |

156.185 |

IUPAC Name |

N-(1-formylpyrrolidin-3-yl)acetamide |

InChI |

InChI=1S/C7H12N2O2/c1-6(11)8-7-2-3-9(4-7)5-10/h5,7H,2-4H2,1H3,(H,8,11) |

InChI Key |

AYMVXBYHVNJQQG-UHFFFAOYSA-N |

SMILES |

CC(=O)NC1CCN(C1)C=O |

Synonyms |

Acetamide, N-(1-formyl-3-pyrrolidinyl)- (9CI) |

Origin of Product |

United States |

Preparation Methods

The synthesis of N-(1-formylpyrrolidin-3-yl)acetamide typically involves the reaction of pyrrolidine derivatives with acetic anhydride and formic acid under controlled conditions. The reaction conditions, such as temperature and pH, are carefully monitored to ensure the desired product is obtained with high purity . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production to meet commercial demands.

Chemical Reactions Analysis

N-(1-formylpyrrolidin-3-yl)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. .

Scientific Research Applications

N-(1-formylpyrrolidin-3-yl)acetamide has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.

Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes

Mechanism of Action

The mechanism of action of N-(1-formylpyrrolidin-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The pyrrolidine ring plays a crucial role in its biological activity by binding to target proteins and enzymes, thereby modulating their functions. The compound’s effects are mediated through various biochemical pathways, leading to its observed biological activities .

Comparison with Similar Compounds

Pyrrole and Pyrrolidine Derivatives

- N-[4-(2-Formyl-5-hydroxymethylpyrrol-1-yl)-butyl]-acetamide : Isolated from Fusarium incarnatum, this compound shares the formylpyrrole motif but includes a hydroxymethyl group and a butyl chain. Such substitutions may enhance solubility or alter bioactivity compared to N-(1-formylpyrrolidin-3-yl)acetamide .

- Safety data indicate moderate acute toxicity (oral LD₅₀: Category 4) and irritancy (skin/eye), suggesting that substituents on the pyrrolidine ring significantly influence safety profiles .

Table 1: Key Properties of Pyrrolidine Derivatives

| Compound | Molecular Weight | Key Substituents | Biological Activity | Toxicity (GHS) |

|---|---|---|---|---|

| This compound | Not provided | 1-formyl, 3-acetamide | Undocumented | Not reported |

| N-[4-(2-Formyl-5-hydroxymethylpyrrol-1-yl)-butyl]-acetamide | Not provided | Formyl, hydroxymethyl | Antitumor, antioxidant* | Not reported |

| (S)-N-(1-Benzylpyrrolidin-3-yl)acetamide | 218.30 g/mol | 1-benzyl, 3-acetamide | Laboratory synthesis | H302, H315, H319, H335 |

*Inferred from related phenolic compounds in .

Pyridine and Pyridazinone-Based Acetamides

- 2-(3-Cyanophenyl)-N-(4-methylpyridin-3-yl)acetamide (5RGX): This SARS-CoV-2 main protease inhibitor features a pyridine ring and cyanophenyl group. The pyridine interacts with HIS163 via π-stacking, while the acetamide linker forms hydrogen bonds with ASN142 and GLN187. The formyl group in this compound may offer distinct electronic effects compared to cyanophenyl, altering binding affinities .

- N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide: A selective FPR2 agonist, this compound demonstrates how methoxybenzyl and pyridazinone groups confer receptor specificity. The absence of a heteroaromatic system in this compound may limit similar receptor interactions .

Substituted Aryl Acetamides

- N-(3-Chlorophenyl)-2,2,2-trichloro-acetamide: Meta-substitution with electron-withdrawing groups (e.g., Cl) influences crystal packing, as seen in monoclinic crystal systems with Z = 2. The formyl group in this compound may promote different solid-state geometries due to its planar nature and hydrogen-bonding capacity .

- N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3,4,5-trimethoxyphenyl)acetamide : The trifluoromethyl and trimethoxyphenyl groups enhance metabolic stability and electron density. Comparatively, the formylpyrrolidine scaffold may offer fewer steric hindrances for target engagement .

Pyrrolo-Triazin Derivatives

- 2-(4-Oxopyrrolo[1,2-d][1,2,4]triazin-3(4H)-yl)-N-(1-(4-methoxyphenyl)ethyl)acetamide (20a): This GPR139 agonist includes a methoxyphenyl group and a fused triazinone ring.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.